Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate
Overview
Description
Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various functional groups
Preparation Methods
The synthesis of Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate involves multiple steps, including the formation of the pyridine ring and the introduction of the cyano and ester groups. The synthetic route typically involves the use of reagents such as ethyl cyanoacetate, phenylacetonitrile, and various sulfur-containing compounds. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Scientific Research Applications
Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and potential therapeutic targets.
Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-cyano-2-hydroxy-6-methylnicotinate: This compound shares some structural similarities but differs in the presence of the hydroxy and methylnicotinate groups.
Ethyl 5-cyano-6-hydroxy-2-methylnicotinate: Another similar compound with differences in the functional groups attached to the pyridine ring.
Properties
IUPAC Name |
ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-4-29-23(27)20-16(2)26-22(18(14-25)21(20)17-10-6-5-7-11-17)31-15-24(28)13-9-8-12-19(24)30-3/h5-7,10-11,19,28H,4,8-9,12-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDRMYSNWSNEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C#N)SCC3(CCCCC3SC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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